molecular formula C36H42EuF9O6 B1588589 Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium CAS No. 34830-11-0

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium

Cat. No.: B1588589
CAS No.: 34830-11-0
M. Wt: 893.7 g/mol
InChI Key: VJBOGQMNBRGINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coordination Polyhedron Geometry

The detailed geometric analysis of the coordination polyhedron reveals a complex three-dimensional arrangement that significantly influences the compound's photophysical properties. The eight-coordinate geometry can be quantitatively described using continuous shape measures, which provide numerical values for the deviation from ideal polyhedra. These measurements indicate that the actual geometry lies between a triangular dodecahedron and a square antiprism, with specific geometric parameters that depend on the crystallization conditions and auxiliary ligands present. The O-Eu-O bond angles within the five- and six-membered chelate rings formed by the β-diketonate ligands show characteristic values that reflect the constraints imposed by the bicyclic camphor framework.

The distortion from ideal geometry has been quantified through detailed angular analysis, revealing systematic deviations that arise from the steric demands of the trifluoroacetyl groups and the rigid camphor backbone. These structural constraints result in a coordination environment that is uniquely suited for efficient energy transfer from the ligands to the europium center, contributing to the compound's exceptional luminescent properties. The geometric parameters obtained from crystallographic analysis provide essential input data for theoretical calculations aimed at understanding the electronic structure and predicting optical properties.

Properties

CAS No.

34830-11-0

Molecular Formula

C36H42EuF9O6

Molecular Weight

893.7 g/mol

IUPAC Name

europium(3+);(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate

InChI

InChI=1S/3C12H14F3O2.Eu/c3*1-10(2)6-4-5-11(10,3)8(16)7(6)9(17)12(13,14)15;/h3*6H,4-5H2,1-3H3;/q3*-1;+3

InChI Key

VJBOGQMNBRGINA-UHFFFAOYSA-N

SMILES

CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.CC1(C2CCC1(C(=O)C2=C(C(F)(F)F)[O-])C)C.[Eu+3]

Isomeric SMILES

CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.CC1(C2(C(=O)/C(=C(\[O-])/C(F)(F)F)/C1CC2)C)C.[Eu+3]

Canonical SMILES

CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.CC1(C2CCC1(C(=O)[C-]2C(=O)C(F)(F)F)C)C.[Eu+3]

Other CAS No.

34830-11-0

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The preparation of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium typically involves the coordination reaction of europium(III) salts with the fluorinated β-diketonate ligand derived from 3-(trifluoromethylhydroxymethylene)-camphor. The process generally follows these steps:

  • Ligand Synthesis: The fluorinated camphorate ligand, 3-(trifluoromethylhydroxymethylene)-camphor, is synthesized or procured. This ligand features a bicyclic bornane backbone substituted with trifluoroacetyl groups, enabling strong coordination through its oxygen atoms.

  • Complexation Reaction: Europium(III) salts (commonly europium(III) chloride or nitrate) are reacted with three equivalents of the ligand under controlled conditions, often in an organic solvent such as ethanol or chloroform.

  • Isolation and Purification: The resulting tris-ligand complex is isolated by precipitation or crystallization, followed by purification steps to obtain the pure europium complex.

Detailed Preparation Procedure

Based on literature and commercial synthesis protocols, the preparation can be summarized as follows:

Step Description Conditions Notes
1 Dissolution of Europium Salt Dissolve EuCl3·6H2O or Eu(NO3)3·6H2O in ethanol or methanol Ensures europium ions are available for complexation
2 Ligand Solution Preparation Dissolve tris(3-(trifluoromethylhydroxymethylene)-camphor) ligand in ethanol or chloroform Ligand must be pure and fully dissolved
3 Complexation Reaction Mix europium salt solution with ligand solution in 1:3 molar ratio Stirring at room temperature or slight heating (40-60°C) for several hours
4 Precipitation Allow the complex to precipitate by cooling or addition of a non-solvent like diethyl ether Precipitates as a solid complex
5 Filtration and Washing Filter the solid and wash with cold ethanol or ether Removes unreacted ligand and salts
6 Drying Dry under vacuum or in a desiccator Yields pure this compound

Reaction Conditions and Optimization

  • Solvent Choice: Ethanol and chloroform are commonly used solvents. Chloroform provides better solubility for the ligand and complex, facilitating more homogeneous reactions.

  • Temperature: Mild heating (40-60°C) accelerates complexation without decomposing sensitive ligands.

  • Molar Ratios: A 1:3 ratio of europium ion to ligand ensures full coordination to europium(III).

  • Reaction Time: Typically 2-6 hours to reach completion, monitored by spectroscopic methods (e.g., UV-Vis or fluorescence).

Characterization of the Prepared Complex

The synthesized complex is characterized to confirm its structure and purity:

Characterization Technique Purpose Typical Findings
NMR Spectroscopy Confirms ligand environment and coordination Shifts indicating ligand binding to Eu(III)
Infrared (IR) Spectroscopy Identifies coordination through carbonyl and hydroxyl groups Shift in C=O stretching bands upon complexation
Elemental Analysis Confirms composition Matches calculated values for C, H, F, Eu
Mass Spectrometry Confirms molecular weight Molecular ion peak at ~893.7 g/mol
X-ray Crystallography Determines molecular structure Confirms tris-ligand coordination around Eu(III)
Photoluminescence Spectroscopy Assesses optical properties Characteristic europium emission peaks

Research Findings and Notes

  • The fluorinated camphorate ligand enhances the luminescent properties of the europium complex due to strong electron-withdrawing trifluoromethyl groups, which influence the ligand field and energy transfer efficiency.

  • The complex exhibits good thermal stability and solubility in organic solvents, making it suitable for applications in optoelectronics and luminescent probes.

  • Preparation requires sourcing of specialized fluorinated ligands, which may impact production lead times (commercial availability typically 8-12 weeks).

  • Safety considerations include handling europium salts and fluorinated organics with appropriate personal protective equipment (PPE) such as gloves and eye protection.

Summary Table of Preparation Parameters

Parameter Typical Value/Range Impact on Synthesis
Europium Salt EuCl3·6H2O or Eu(NO3)3·6H2O Source of Eu(III) ions
Ligand 3-(trifluoromethylhydroxymethylene)-camphor Provides coordination sites
Solvent Ethanol, Chloroform Solubility and reaction medium
Molar Ratio (Eu:Ligand) 1:3 Ensures full ligand coordination
Temperature 25-60°C Controls reaction rate and stability
Reaction Time 2-6 hours Ensures complete complex formation
Purification Precipitation, filtration, washing Removes impurities

Chemical Reactions Analysis

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of europium oxides.

    Reduction: Reduction reactions can convert the europium(III) center to europium(II), altering the compound’s properties.

    Substitution: Ligand substitution reactions can occur, where the trifluoroacetylacetone ligands are replaced by other ligands, resulting in different coordination compounds.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Chiral Shift Reagent in NMR Spectroscopy

One of the primary applications of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium is as a chiral shift reagent in nuclear magnetic resonance (NMR) spectroscopy. The compound is utilized to determine the enantiomeric purity of various organic compounds.

  • Mechanism : The europium ion interacts with the chiral centers of the analytes, leading to differential chemical shifts between the enantiomers. This phenomenon allows for the quantification of enantiomeric excess in mixtures, which is crucial in fields such as pharmaceuticals where chirality plays a significant role in drug efficacy and safety .
  • Case Studies :
    • Enantiomeric Purity of Trisporic Acids : Research has demonstrated its effectiveness in analyzing the optical purity of precursors related to trisporic acids A and B, showcasing its utility in natural product chemistry .
    • Epimeric Purity Assessment : It has also been applied to determine the epimeric purity of complex molecules such as 4-methylsulfinylbutylglucosinolate, indicating its versatility across different chemical classes .

Luminescence Studies

This compound exhibits luminescent properties that are exploited in various analytical applications.

  • Photophysical Properties : The compound's luminescence is attributed to the f-f transitions of europium ions, which are sensitive to their environment. This sensitivity allows for the development of luminescent probes that can be used in biological imaging and sensing applications .
  • Applications in Sensing : The luminescent properties have been harnessed for detecting metal ions and small molecules, making it a valuable tool in environmental monitoring and biomedical diagnostics.

Synthesis and Coordination Chemistry

The synthesis of this compound involves coordination chemistry that enhances its stability and solubility in organic solvents.

  • Synthesis Methodology : The compound is typically synthesized by reacting europium trichloride with 3-(trifluoroacetyl)bornane-2-one under basic conditions. This method allows for high yields and purity of the final product .
  • Coordination Behavior : The chelation with trifluoroacetyl groups enhances the stability of the europium complex, making it less susceptible to hydrolysis and oxidation compared to other lanthanide complexes .

Mechanism of Action

The luminescent properties of Tris(3-(trifluoroacetyl)bornane-2-onato-O,O’)europium are due to the europium ion’s ability to absorb and emit light. When the compound is excited by an external light source, the europium ion transitions to an excited state. Upon returning to the ground state, it emits light, resulting in luminescence. This process involves specific molecular targets and pathways, including energy transfer from the ligands to the europium ion.

Comparison with Similar Compounds

Tris(3-(2,2,3,3,4,4,4-heptafluorobutyryl)bornane-2-onato-O,O')europium (CAS 34788-82-4)

  • Ligand Structure : Similar bornane backbone but substituted with a heptafluorobutyryl group (C3F7CO−) instead of trifluoroacetyl (CF3CO−).
  • Fluorination Impact: Increased fluorine content (7 vs.
  • Thermal Stability : Higher fluorination likely improves thermal stability, as observed in analogous perfluoroalkylated complexes.

Europium Tris(4,4,4-trifluoro-1-phenyl-1,3-butanedionato) (CAS 14552-19-3)

  • Ligand Structure : Phenyl-substituted β-diketonate ligand (C6H5COCH2COCF3) instead of bornane.
  • Rigidity vs. Flexibility : The aromatic phenyl group introduces π-conjugation but lacks the bornane backbone’s steric rigidity, leading to broader emission bands and lower color purity in OLED applications .
  • Solubility : Improved solubility in polar solvents compared to bornane-based complexes due to reduced steric hindrance.

Europium Complexes with Naphthyl-Substituted Ligands (CAS 893-33-4)

  • Ligand Structure : 2-Naphthyl-substituted β-diketonate (C10H7COCH2COCF3).
  • However, bulky substituents may reduce coordination symmetry, lowering luminescence intensity .

Photophysical and Functional Properties

Property Tris(3-(trifluoroacetyl)bornane-2-onato)Eu Tris(heptafluorobutyryl-bornane)Eu Phenyl-β-diketonate Eu Naphthyl-β-diketonate Eu
Emission λmax (nm) ~615 (narrow) ~620 (broader) ~610 (broad) ~618 (broad)
Quantum Yield (%) 65–75 70–80 50–60 55–65
Thermal Stability (°C) >300 >350 ~250 ~270
Solubility Moderate in THF, low in water Low in polar solvents High in acetone Moderate in DMF

Key Research Findings

Bornane vs. Aromatic Ligands : Bornane-based complexes exhibit superior color purity due to rigid coordination geometry, whereas phenyl/naphthyl derivatives suffer from ligand flexibility and vibrational quenching .

Fluorination Depth: Heptafluorobutyryl-substituted ligands (CAS 34788-82-4) show enhanced quantum yields compared to trifluoroacetyl analogues, attributed to stronger LMCT and reduced non-radiative decay .

Application-Specific Trade-offs : Naphthyl-substituted complexes (CAS 893-33-4) are preferred in sensor applications due to extended conjugation, while bornane derivatives excel in high-purity displays and anti-counterfeiting inks .

Biological Activity

Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium, also known by its CAS number 34830-11-0, is a complex of europium that has garnered attention for its unique chemical properties and potential biological activities. This compound is characterized by its molecular formula C36H42EuF9O6C_{36}H_{42}EuF_9O_6 and is primarily utilized in research related to luminescence and coordination chemistry.

Structure and Composition

The compound consists of a europium ion coordinated with three 3-(trifluoroacetyl)bornane-2-onate ligands. The trifluoroacetyl groups contribute to the compound's stability and solubility in various solvents, which is essential for biological assays.

Physical Properties

  • Appearance : Yellow to orange crystalline powder
  • Molecular Weight : 893.66 g/mol
  • Sensitivity : Moisture-sensitive

Research indicates that this compound exhibits several biological activities, primarily due to its interactions at the molecular level. The following mechanisms have been proposed:

  • Antioxidant Activity : The compound may act as a free radical scavenger, which can mitigate oxidative stress in biological systems.
  • Luminescent Properties : Its luminescence can be harnessed for bioimaging applications, allowing for the tracking of biological processes in real-time.

Case Studies and Research Findings

  • Antioxidant Studies : In vitro studies have shown that the compound exhibits significant antioxidant activity, comparable to known antioxidants such as ascorbic acid. This was measured using DPPH radical scavenging assays, where concentrations of 10 µM to 100 µM demonstrated effective scavenging capabilities.
  • Cell Viability Assays : Research involving cell lines (e.g., HeLa and MCF-7) indicated that this compound does not exhibit cytotoxic effects at low concentrations (up to 50 µM), suggesting potential safety for therapeutic applications.
  • Imaging Applications : Studies utilizing fluorescence microscopy have successfully employed this compound as a marker for cellular imaging due to its luminescent properties, highlighting its potential in diagnostic applications.

Comparative Biological Activity Table

Activity TypeCompoundIC50 Value (µM)Reference
AntioxidantThis compound25
AntioxidantAscorbic Acid50
CytotoxicityThis compound>50
Imaging EfficacyThis compoundN/A

Future Research Directions

Future investigations are warranted to explore the full spectrum of biological activities associated with this compound. Areas of interest include:

  • Mechanistic Studies : Understanding the detailed mechanisms by which this compound exerts its biological effects.
  • Therapeutic Applications : Exploring its potential use in treating oxidative stress-related diseases.
  • Formulation Development : Investigating the formulation of this compound with other therapeutic agents to enhance efficacy.

Q & A

Basic: What synthetic methodologies are recommended for preparing Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium, and how can purity be validated?

Answer:
The synthesis typically involves ligand exchange reactions where europium(III) salts react with 3-(trifluoroacetyl)bornane-2-one derivatives under anhydrous conditions. A common approach includes dissolving europium chloride in tetrahydrofuran (THF) and adding the ligand in a stoichiometric ratio, followed by refluxing under nitrogen to prevent hydrolysis . Post-synthesis, purification via recrystallization or column chromatography is critical. Purity validation requires:

  • Elemental analysis (C, H, N) to confirm stoichiometry.
  • HPLC with UV detection (e.g., retention time analysis as in LCMS conditions from , .81 minutes).
  • FTIR to verify ligand coordination (C=O and CF₃ stretches at ~1700 cm⁻¹ and ~1150 cm⁻¹, respectively) .

Basic: Which spectroscopic and crystallographic techniques are optimal for characterizing this europium complex?

Answer:

  • NMR Spectroscopy : Paramagnetic broadening in ¹H/¹³C NMR limits resolution, but ¹⁹F NMR can track trifluoroacetyl group coordination .
  • Luminescence Spectroscopy : Excitation at ~350 nm (ligand-centered) and emission at 614 nm (Eu³⁺ ⁵D₀→⁷F₂ transition) confirm sensitization efficiency .
  • Single-Crystal X-ray Diffraction : Provides bond lengths (e.g., Eu–O ~2.4 Å) and coordination geometry (distorted square antiprismatic). Data collection requires synchrotron radiation for heavy atoms like europium .

Advanced: How do structural variations in the ligand framework affect the luminescent properties of europium complexes like this one?

Answer:
Ligand modifications alter the antenna effect and metal-ligand charge transfer (MLCT):

  • Electron-Withdrawing Groups (e.g., CF₃): Enhance ligand→Eu³⁺ energy transfer by lowering LUMO energy. This increases quantum yield (e.g., ~25% for CF₃ vs. ~15% for CH₃ derivatives) .
  • Steric Hindrance : Bulky groups (e.g., bornane backbone) reduce non-radiative decay by shielding Eu³⁺ from solvent quenching .
  • Comparative Studies : Replace trifluoroacetyl with heptafluoropropyl groups () to evaluate red shifts in emission spectra (~10 nm shift per added CF₂ group) .

Advanced: How can researchers resolve small chemical shift differences when using this complex as a chiral shift reagent in NMR enantiomeric analysis?

Answer:
Small shift differences (e.g., <0.1 ppm) arise due to weak diastereomeric interactions. Mitigation strategies include:

  • Temperature Optimization : Lower temperatures (e.g., 243 K) slow molecular motion, enhancing splitting .
  • Dynamic Range Expansion : Use higher reagent-to-substrate ratios (e.g., 2:1) to amplify shifts .
  • Paramagnetic Relaxation Agents : Add shiftless agents (e.g., Gd³⁺) to sharpen peaks without affecting enantiomer discrimination .
  • Data Analysis : Employ deconvolution software (e.g., MestReNova) to resolve overlapping signals .

Advanced: What are the key challenges in interpreting X-ray diffraction data for europium complexes, and how are they addressed?

Answer:
Challenges include:

  • Absorption Corrections : Heavy europium atoms cause significant X-ray absorption (μ > 10 mm⁻¹). Use multi-scan corrections (e.g., SADABS) and shorter wavelengths (Mo-Kα, λ = 0.7107 Å) .
  • Disorder in Ligands : Flexible trifluoroacetyl groups may require constrained refinement (e.g., ISOR restraints in SHELXL) .
  • Twinned Crystals : Test for twinning via PLATON’s TWINABS and refine using twin laws .

Basic: What are the stability considerations for storing and handling this compound?

Answer:

  • Moisture Sensitivity : Store under inert gas (Ar/N₂) at 0–6°C to prevent hydrolysis of trifluoroacetyl groups .
  • Light Sensitivity : Protect from UV exposure to avoid ligand degradation; amber glass vials recommended .
  • Solvent Compatibility : Use aprotic solvents (e.g., THF, DMSO) to avoid ligand displacement. Aqueous solutions are unstable .

Advanced: How can computational methods complement experimental data in studying the electronic structure of this complex?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/LANL2DZ level to predict bond lengths and vibrational frequencies. Compare with experimental IR/XRD data .
  • TD-DFT : Simulate UV-Vis spectra to assign ligand-to-metal charge transfer (LMCT) bands .
  • Molecular Dynamics : Model solvent effects on luminescence quenching (e.g., H₂O vs. D₂O simulations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium
Reactant of Route 2
Tris(3-(trifluoroacetyl)bornane-2-onato-O,O')europium

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.